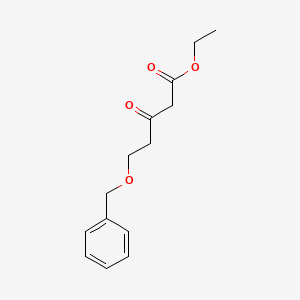

Ethyl 5-(benzyloxy)-3-oxopentanoate

Description

Contextualization within Multifunctionalized Building Blocks

Multifunctionalized building blocks are molecules that contain several reactive sites or functional groups, which can be addressed selectively in the course of a multi-step synthesis. digitellinc.comrsc.org This approach enhances synthetic efficiency by allowing for the sequential introduction of molecular complexity from a single, pre-functionalized starting material. Ethyl 5-(benzyloxy)-3-oxopentanoate is a quintessential example of such a building block. Its structure comprises:

An ethyl ester group, which can undergo reactions like hydrolysis, transesterification, or reduction.

A ketone group, which is susceptible to nucleophilic attack, reduction, or conversion to other functional groups.

An α-carbon (C2 and C4) flanked by carbonyl groups, which can be readily deprotonated to form a nucleophilic enolate.

A benzyloxy ether , which represents a protected primary alcohol.

This combination allows chemists to perform reactions at the keto-ester portion of the molecule while the alcohol functionality remains masked, or to later deprotect the alcohol for further elaboration. Such building blocks are highly valued in the synthesis of diverse and intricate target molecules. acs.orgnih.gov

Significance of the Benzyloxy Protecting Group in Chemical Transformations

Protecting groups are essential in multi-step organic synthesis, enabling chemists to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The benzyl (B1604629) group (abbreviated as Bn) is a widely used and robust protecting group for alcohols due to its stability across a broad range of reaction conditions, including acidic and basic environments. wikipedia.orgnih.gov

Overview of the Research Landscape for Analogous Pentanoate Derivatives

The pentanoate framework is a common structural motif in organic chemistry, and its derivatives are subjects of extensive research. The synthesis of β-keto esters, including pentanoate derivatives, is well-established, with the Claisen condensation being a classic and versatile method. researchgate.netlibretexts.orglibretexts.org This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. libretexts.orglibretexts.org Crossed Claisen condensations, where two different esters are used, can also be employed to generate specific structures, provided one ester lacks α-hydrogens to prevent self-condensation. libretexts.org

Research into functionalized pentanoates often focuses on their use as precursors for more complex systems. For instance, β-keto esters are widely used to synthesize heterocyclic compounds like pyrazolones by reacting them with hydrazine (B178648) derivatives. nih.gov Furthermore, studies have explored the selective modification of β-keto esters, such as the synthesis of α-organylthio esters and ketones from β-keto ester starting materials, demonstrating the C-C bond cleavage capabilities of these versatile substrates. beilstein-journals.org The development of new synthetic methods continues to expand the utility of these building blocks, including enzymatic and metal-catalyzed transformations that offer high selectivity and efficiency. google.comorganic-chemistry.org The presence of additional functionalities, such as the benzyloxy group in this compound, enriches this landscape by providing access to polyfunctional molecules suitable for advanced synthetic challenges.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64714-79-0 | bldpharm.com, bldpharm.com, sigmaaldrich.com |

| Molecular Formula | C14H18O4 | bldpharm.com, chembk.com |

| Molecular Weight | 250.29 g/mol | bldpharm.com, chembk.com, sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | O=C(OCC)CC(CCOCC1=CC=CC=C1)=O | bldpharm.com |

| InChI Key | XXYYVXDQSFMEPX-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage | Inert atmosphere, 2-8°C | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-5-phenylmethoxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYYVXDQSFMEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442161 | |

| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64714-79-0 | |

| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Benzyloxy 3 Oxopentanoate

Established Reaction Pathways

The construction of the ethyl 5-(benzyloxy)-3-oxopentanoate molecule relies on the formation of key carbon-carbon and carbon-oxygen bonds. Established methods in organic synthesis provide several viable routes to this target compound.

Direct Synthetic Routes to the Compound

A primary and direct approach to the synthesis of this compound involves the alkylation of an enolate derived from a β-keto ester with a suitable electrophile containing the benzyloxy group. A common strategy is the C-alkylation of ethyl acetoacetate (B1235776). The active methylene (B1212753) group of ethyl acetoacetate can be deprotonated by a suitable base to form a nucleophilic enolate, which then reacts with a benzyloxymethyl halide, such as benzyloxymethyl chloride.

For instance, a related compound, 5-benzyloxy-3-oxo-2-ethyl-pentanoic acid ethyl ester, is synthesized through the reaction of ethyl 2-ethyl-3-oxobutanoate with benzyloxymethyl chloride. lookchem.com This suggests a direct parallel for the synthesis of the title compound by using ethyl acetoacetate as the starting material. The reaction typically proceeds in the presence of a base to generate the enolate of ethyl acetoacetate, which then undergoes nucleophilic substitution with benzyloxymethyl chloride.

The general reaction is as follows:

Starting Materials: Ethyl acetoacetate, Benzyloxymethyl chloride

Base: A suitable base to deprotonate the active methylene protons of ethyl acetoacetate, such as sodium ethoxide or potassium carbonate.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Microwave-assisted synthesis in the presence of a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) has also been shown to be effective for the alkylation of ethyl acetoacetate with various alkyl halides, offering a potentially faster and more efficient method. researchgate.netmtak.hu

Utilization of Dithiane Chemistry in β-Keto Ester Construction

Dithiane chemistry, specifically the Corey-Seebach reaction, offers an alternative strategy for the construction of β-keto esters by employing a masked acyl anion equivalent. This "umpolung" (reactivity inversion) approach allows for the formation of carbon-carbon bonds that are not accessible through traditional enolate chemistry.

While a direct application of dithiane chemistry for the synthesis of this compound is not extensively documented, the general principles can be applied. The synthesis could be envisioned to start from a dithiane derivative that, after lithiation, reacts with an appropriate electrophile to introduce the ethyl ester group or a precursor.

A plausible, though not explicitly reported, pathway could involve:

Reaction of a suitable aldehyde with 1,3-propanedithiol (B87085) to form the corresponding 1,3-dithiane.

Deprotonation of the dithiane at the C2 position using a strong base like n-butyllithium to generate the nucleophilic acyl anion equivalent.

Reaction of the lithiated dithiane with an electrophile containing the benzyloxyethyl moiety.

Hydrolysis of the dithiane to unveil the ketone functionality, yielding the target β-keto ester.

This methodology provides a powerful tool for the synthesis of complex carbonyl compounds and could be adapted for the preparation of this compound.

Esterification-Based Approaches for Related Structures

Esterification-based approaches can be employed either through the direct esterification of the corresponding carboxylic acid, 5-(benzyloxy)-3-oxopentanoic acid, or via transesterification of a different ester of this acid.

Direct Esterification: If 5-(benzyloxy)-3-oxopentanoic acid is available, it can be converted to its ethyl ester using standard Fischer esterification conditions. This typically involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Considerations for Process Optimization

To ensure the efficient and cost-effective synthesis of this compound, several factors in the reaction process need to be carefully considered and optimized.

Investigation of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis are highly dependent on the reaction conditions. Key parameters to investigate include:

| Parameter | Considerations for Optimization |

| Base | The choice and stoichiometry of the base in alkylation reactions are critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete reaction. For the alkylation of ethyl acetoacetate, common bases include sodium ethoxide and potassium carbonate. |

| Solvent | The solvent can influence the solubility of reactants, the reaction rate, and the selectivity. Aprotic polar solvents like DMF and THF are often used for alkylation reactions. |

| Temperature | The reaction temperature affects the rate of reaction. Higher temperatures can lead to faster reactions but may also promote the formation of byproducts. The optimal temperature needs to be determined experimentally. |

| Catalyst | In esterification and transesterification reactions, the choice and concentration of the acid or base catalyst are crucial. For alkylation, phase transfer catalysts can enhance the reaction rate and yield. researchgate.net |

| Reaction Time | The reaction time should be sufficient to ensure complete conversion of the starting materials but not so long as to allow for the decomposition of the product. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). |

Strategies for Purity Control and Isolation Techniques

Obtaining a high-purity product is essential. The following strategies can be employed for purity control and isolation:

| Strategy | Description |

| Work-up Procedure | After the reaction is complete, a proper work-up procedure is necessary to remove unreacted reagents, catalysts, and byproducts. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent and washing with aqueous solutions to remove water-soluble impurities. |

| Chromatography | Column chromatography is a common and effective method for purifying organic compounds. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation of the desired product from impurities. |

| Distillation | If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method to remove non-volatile impurities. |

| Recrystallization | If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain a highly pure crystalline product. |

By carefully selecting the synthetic route and optimizing the reaction and purification conditions, this compound can be prepared in high yield and purity, making it readily available for its applications in organic synthesis.

Reactivity and Mechanistic Investigations of Ethyl 5 Benzyloxy 3 Oxopentanoate

Fundamental Chemical Transformations

Ethyl 5-(benzyloxy)-3-oxopentanoate, as a β-keto ester, is a versatile intermediate in organic synthesis, susceptible to a variety of chemical transformations. Its reactivity is primarily centered around the ketone and ester functional groups, as well as the acidic α-hydrogens situated between them.

Oxidation Reactions and Derived Products

The oxidation of β-keto esters can be directed to the α-carbon, leading to the formation of α-hydroxy-β-keto esters. While specific examples detailing the oxidation of this compound are not prevalent in the literature, the general reactivity of β-keto esters suggests that it would undergo similar transformations. One common method for the α-hydroxylation of β-keto esters involves the use of an oxidizing agent in the presence of a suitable catalyst. For instance, manganese oxidizing bacteria have been shown to be effective for the α-hydroxylation of β-keto esters, providing a green and efficient method for this transformation. researchgate.net Another approach involves visible light-induced transition metal-catalyzed enantioselective aerobic oxidation. researchgate.net

The expected product from the α-hydroxylation of this compound would be Ethyl 5-(benzyloxy)-2-hydroxy-3-oxopentanoate.

| Reactant | Reagent/Condition | Product |

| This compound | Oxidizing Agent (e.g., O2, H2O2) / Catalyst | Ethyl 5-(benzyloxy)-2-hydroxy-3-oxopentanoate |

Reduction Reactions to Alcohols and Hydroxylated Derivatives

The ketone functionality in β-keto esters is readily reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). thieme-connect.commasterorganicchemistry.com This reaction is typically chemoselective, leaving the ester group intact. The reduction of this compound with sodium borohydride would yield Ethyl 5-(benzyloxy)-3-hydroxypentanoate. The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. thieme-connect.com

Interestingly, the use of sodium borohydride in alcoholic solvents can sometimes lead to transesterification as a side reaction, particularly with β-keto esters. thieme-connect.com However, the primary product is the corresponding β-hydroxy ester.

| Reactant | Reagent/Condition | Product |

| This compound | Sodium Borohydride (NaBH₄) / Methanol or Ethanol | Ethyl 5-(benzyloxy)-3-hydroxypentanoate |

Nucleophilic Substitution Reactions

The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to nucleophilic attack. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. ncert.nic.in Nucleophilic addition to the ketone is a common reaction.

Furthermore, the ester group can undergo nucleophilic acyl substitution, although this typically requires more forcing conditions or conversion to a more reactive derivative. A common example is the Claisen condensation, where an ester enolate acts as a nucleophile. libretexts.org While this is an intramolecular reaction for diesters (Dieckmann condensation), intermolecular Claisen condensations can also occur. libretexts.org

The α-hydrogens of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, including alkylation and acylation. aklectures.com

| Site of Reaction | Nucleophile | Type of Reaction | Product |

| Ketone Carbonyl | Various Nucleophiles (e.g., Grignard reagents, organolithiums) | Nucleophilic Addition | Tertiary Alcohol |

| Ester Carbonyl | Amines, Alcohols (under specific conditions) | Nucleophilic Acyl Substitution | Amides, different Esters |

| α-Carbon (via enolate) | Alkyl halides | Nucleophilic Substitution (Alkylation) | α-Alkylated β-keto ester |

Cyclization Chemistry

The 1,3-dicarbonyl motif present in this compound is a key structural feature that enables its participation in various cyclization reactions to form heterocyclic compounds.

Formation of Heterocyclic Scaffolds (e.g., Pyrazole (B372694) Derivatives)

A prominent application of 1,3-dicarbonyl compounds is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most common method for this transformation is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comresearchgate.netslideshare.net

In the case of this compound, reaction with hydrazine (H₂NNH₂) would lead to the formation of a pyrazolone (B3327878) derivative. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. rsc.org The product of this reaction would be 4-(2-(benzyloxy)ethyl)-1H-pyrazol-5(4H)-one.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine | 4-(2-(benzyloxy)ethyl)-1H-pyrazol-5(4H)-one |

Exploration of Cyclization Efficiency and Regioselectivity

The Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound like this compound introduces the issue of regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either the ketone carbonyl or the ester carbonyl. jk-sci.com

Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl. ncert.nic.in Therefore, the initial attack of the hydrazine is expected to occur preferentially at the ketone (C3) of this compound. This would lead to the formation of the pyrazolone isomer where the C5 of the pyrazole ring is derived from the ester carbonyl.

However, the reaction conditions, including the nature of the hydrazine (substituted or unsubstituted) and the catalyst used (acidic or basic), can influence the regioselectivity of the cyclization. researchgate.net While the formation of one major regioisomer is often observed, the potential for the formation of the other isomer, where the initial attack occurs at the ester carbonyl, should be considered. Careful analysis of the reaction products, for example by spectroscopic methods, is necessary to determine the regiochemical outcome of the cyclization. researchgate.net

Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Organic Transformations

Ethyl 5-(benzyloxy)-3-oxopentanoate serves as a cornerstone intermediate in a variety of organic transformations. The presence of the β-keto ester functionality allows for classical reactions such as the Claisen condensation, which is often employed in its synthesis. libretexts.orgpressbooks.pub This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester, a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.orgpressbooks.pubvedantu.com

Furthermore, the ketone and ester groups in this compound can be selectively targeted. For instance, the ketone can undergo reduction or participate in reactions like the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. wikipedia.orgnih.gov The ester can be hydrolyzed or transesterified, providing further avenues for molecular diversification. google.com A notable transformation is its conversion to amino esters, such as 3-amino-5-benzyloxy-2-ethyl-pentanoic acid ethyl ester, through reductive amination, showcasing its utility in introducing nitrogen-containing functionalities. prepchem.com

Contributions to Total Synthesis Efforts

The structural attributes of this compound make it an ideal starting material or intermediate in the total synthesis of complex natural products.

The cryptophycins are a family of potent antitumor agents that have been the subject of extensive synthetic efforts. nih.gov The total synthesis of cryptophycin (B1240208) analogues has utilized building blocks that are structurally related to this compound. dtic.mildtic.mil These building blocks are crucial for the construction of the side chain of the cryptophycin molecule. The benzyloxy group serves as a protected hydroxyl group, which can be deprotected at a later stage in the synthesis to reveal the free hydroxyl functionality present in the natural product. The ethyl ester provides a handle for further chemical modifications, such as amide bond formation, to link the side chain to the macrolide core of the cryptophycin. nih.gov

The 1,3,5-oxygenated structural motif is a common feature in many polyketide natural products. nih.govresearchgate.net this compound can be derivatized to access these valuable synthons. A key transformation is the stereoselective reduction of the ketone at the 3-position. For example, a related compound, ethyl-6-(benzyloxy)-3,5-dioxohexanoate, can be stereoselectively reduced using a diketoreductase to yield ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate. nih.gov This enzymatic reduction creates a 1,3-diol system with high diastereoselectivity and enantioselectivity, which is a critical intermediate for the synthesis of statin drugs. nih.gov This demonstrates the potential of this compound derivatives to serve as precursors to complex polyol structures.

Utilization in the Construction of Advanced Pharmaceutical Scaffolds

The reactivity of this compound makes it a valuable tool for the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents. A prominent example is the synthesis of isoxazoles. Isoxazoles are five-membered heterocyclic rings containing one nitrogen and one oxygen atom, and they are found in a wide range of biologically active compounds. beilstein-journals.orgchemrxiv.org

The synthesis of isoxazoles from β-keto esters like this compound can be achieved through condensation with hydroxylamine (B1172632) or via a [3+2] cycloaddition reaction with nitrile oxides. beilstein-journals.orgchemrxiv.orgrsc.orgyoutube.com These methods allow for the construction of 3,4,5-trisubstituted isoxazoles with a high degree of control over the substitution pattern. beilstein-journals.orgchemrxiv.org The resulting isoxazoles, bearing a benzyloxymethyl group at one position and an ethyl carboxylate group at another, are advanced pharmaceutical scaffolds that can be further elaborated to generate libraries of potential drug candidates.

Development of Multifunctionalized Precursors

A key advantage of using this compound in synthesis is its ability to be transformed into multifunctionalized precursors, which are molecules containing multiple reactive sites that can be selectively addressed in subsequent synthetic steps.

The synthesis of isoxazoles from this compound, as mentioned previously, is a prime example. The resulting isoxazole (B147169) is a multifunctionalized precursor with several handles for further chemical modification:

The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides.

The benzyl (B1604629) protecting group can be removed to reveal a hydroxyl group, which can be further functionalized.

The isoxazole ring itself can participate in various chemical transformations.

Another example is the synthesis of amino ester derivatives, such as 3-amino-5-benzyloxy-2-ethyl-pentanoic acid ethyl ester. prepchem.com This molecule contains an amino group, an ester, and a protected hydroxyl group, all of which can be selectively manipulated to build more complex molecular structures. This ability to generate multifunctional precursors from a single starting material highlights the synthetic power and versatility of this compound.

Advanced Spectroscopic and Analytical Research Techniques for Ethyl 5 Benzyloxy 3 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules like Ethyl 5-(benzyloxy)-3-oxopentanoate. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy of this compound is expected to reveal distinct signals for each set of non-equivalent protons. The ethyl group would present as a characteristic triplet and quartet pattern. The methylene (B1212753) protons adjacent to the carbonyl group and those adjacent to the benzyloxy group would appear as distinct singlets or multiplets, depending on the solvent and resolution. The protons of the benzyl (B1604629) group's phenyl ring would typically resonate in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. researchgate.net The spectrum would show characteristic peaks for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbons of the pentanoate backbone, and the carbons of the benzyloxy group. The chemical shifts of these carbons provide definitive evidence for the compound's carbon framework. While specific experimental data for this compound is not publicly available, theoretical predictions and data from analogous structures provide a reliable reference.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethyl) | 1.25 | Triplet | 3H |

| CH₂ (ethyl) | 4.15 | Quartet | 2H |

| C(2)H₂ | 3.50 | Singlet | 2H |

| C(4)H₂ | 3.80 | Triplet | 2H |

| C(5)H₂ | 4.50 | Triplet | 2H |

| Phenyl-H | 7.30-7.40 | Multiplet | 5H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | 14.1 |

| CH₂ (ethyl) | 61.5 |

| C-2 | 49.0 |

| C-3 (C=O, ketone) | 202.0 |

| C-4 | 45.0 |

| C-5 | 68.0 |

| Benzyl-CH₂ | 73.0 |

| Phenyl-C (ipso) | 137.5 |

| Phenyl-C (ortho, meta, para) | 127.5-128.5 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the structure of compounds through fragmentation analysis. miamioh.edu For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which in turn confirms its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion of this compound would undergo characteristic fragmentation processes. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester moiety. pharmacy180.com The presence of the benzyloxy group would likely lead to the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion, which is a very common and diagnostically significant peak in the mass spectra of compounds containing a benzyl group. nih.gov

Analysis of the mass spectrum of the closely related Ethyl 5-methoxy-3-oxopentanoate can provide insights into the expected fragmentation. massbank.eu Key fragments would arise from cleavage at the bonds alpha to the carbonyl groups and the ether linkage.

Predicted Key Mass Fragments for this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 250 | [M]⁺ | Molecular Ion |

| 205 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 159 | [M - CH₂Ph]⁺ | Loss of the benzyl radical |

| 107 | [C₇H₇O]⁺ | Benzyloxy fragment |

| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion |

Chromatographic Techniques for High-Resolution Separation and Purity Determination

Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

In HPLC, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. A UV detector would be suitable for detection, given the presence of the aromatic phenyl ring.

For GC analysis, the compound would be vaporized and passed through a capillary column. The choice of the stationary phase would depend on the compound's polarity. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS.

Column chromatography using silica (B1680970) gel is also a standard method for the purification of this type of compound on a preparative scale. rsc.org A solvent system of n-hexane and ethyl acetate (B1210297) in a suitable ratio would likely be effective for eluting the compound from the column.

Common Chromatographic Conditions for Analysis of Related Esters

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 | Acetonitrile/Water gradient | UV (254 nm) |

| GC | DB-5 or equivalent | Helium | FID or MS |

Computational Chemistry and Theoretical Studies of Ethyl 5 Benzyloxy 3 Oxopentanoate

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of chemical reactions involving ethyl 5-(benzyloxy)-3-oxopentanoate. By calculating the electronic structure and energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. These calculations are crucial for understanding the underlying mechanisms that govern its synthesis and subsequent transformations.

In studies of analogous β-keto esters, DFT calculations, often using functionals like M062x with a basis set such as 6-311+G(d,p), have been employed to analyze their reactivity. nih.gov For this compound, such calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This optimized structure is the starting point for simulating its behavior in chemical reactions.

Key reactivity descriptors derived from DFT, such as global and local electrophilicity, can predict the most likely sites for nucleophilic attack. For β-keto esters, the carbonyl carbons are of particular interest. The condensed Fukui functions (ƒk⁺ and ƒk⁻) and the dual descriptor (Δƒk) are calculated to pinpoint the electrophilic and nucleophilic centers within the molecule, offering a quantitative measure of local reactivity. nih.gov

Table 1: Theoretical Reactivity Descriptors for a Model β-Keto Ester

| Descriptor | Value (arbitrary units) | Interpretation |

| Global Electrophilicity (ω) | 1.5 | Moderate electrophilicity |

| Global Hardness (η) | 5.0 | High stability |

| Electronic Chemical Potential (μ) | -3.2 | Tendency to accept electrons |

| Condensed Dual Descriptor (Δƒk) at Carbonyl Carbons | ||

| C1 (Ester) | -0.05 | Less susceptible to nucleophilic attack |

| C3 (Ketone) | +0.12 | More susceptible to nucleophilic attack |

This table illustrates the type of data generated from DFT calculations on a representative β-keto ester, providing insights into its chemical behavior. nih.gov

Modeling of Transition States for Regioselectivity and Stereoselectivity Prediction

The prediction of regioselectivity and stereoselectivity is a cornerstone of computational organic chemistry. For reactions involving this compound, such as alkylation or reduction, multiple products can often be formed. Modeling the transition states associated with each possible reaction pathway allows for the determination of the most energetically favorable route, and thus the major product.

For instance, in the reduction of the keto group, two stereoisomers can be formed. By calculating the energies of the diastereomeric transition states leading to the syn and anti products, the stereochemical outcome can be predicted. The energy difference between these transition states, even if only a few kcal/mol, can lead to a high degree of selectivity.

Similarly, in reactions where there are multiple reactive sites, such as C-alkylation versus O-alkylation of the enolate, transition state modeling can predict the regioselectivity. The calculations would involve locating the transition state structures for both pathways and comparing their activation energies. The pathway with the lower activation energy barrier will be the kinetically favored one.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional structure of this compound, including its various conformations and their relative energies, plays a significant role in its reactivity. Conformational analysis, typically performed using molecular mechanics or DFT methods, identifies the most stable conformers in solution.

For β-keto esters, a key conformational aspect is the keto-enol tautomerism. While spectroscopic evidence suggests that compounds like this compound exist predominantly in the keto form in solution, computational studies can quantify the energy difference between the keto and enol tautomers and the energy barrier for their interconversion. nih.gov The presence of the bulky benzyloxy group can influence the conformational preferences of the molecule, which in turn affects the accessibility of the reactive sites.

Stereoelectronic effects, such as hyperconjugation and orbital alignments, are also critical in determining reactivity. For example, the alignment of the p-orbitals of the enolate with the antibonding orbital of an incoming electrophile is crucial for an efficient reaction. DFT calculations can visualize these molecular orbitals and quantify their energies, providing a detailed picture of the stereoelectronic factors at play.

Table 2: Conformational Analysis of a Representative β-Keto Ester

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O=C-C-C) | Population (%) |

| 1 | 0.00 | 178.5° | 75 |

| 2 | 1.25 | -65.2° | 15 |

| 3 | 2.50 | 70.1° | 10 |

This table represents a hypothetical conformational analysis for a β-keto ester, showing the distribution of conformers at equilibrium. nih.gov

In Silico Approaches to Molecular Design and Virtual Screening

This compound can serve as a scaffold for the design of new molecules with specific biological activities. In silico techniques are invaluable in this process, enabling the rapid design and evaluation of virtual libraries of derivatives.

Molecular docking is a prominent in silico method used to predict the binding orientation and affinity of a small molecule to a protein target. In the context of drug discovery, derivatives of this compound could be designed and virtually screened against the active site of an enzyme or receptor. For example, in studies on quorum sensing inhibitors, β-keto esters have been docked into the binding sites of proteins like LasR to predict their potential as antagonists. nih.gov

Virtual screening campaigns can filter large compound libraries to identify potential "hits" for further experimental testing. This process often involves a combination of ligand-based and structure-based approaches. Ligand-based methods might use the known structure of an active compound to find similar molecules, while structure-based methods rely on the 3D structure of the biological target. nih.govnih.gov These computational approaches significantly accelerate the early stages of drug discovery by prioritizing compounds that are most likely to be active.

Future Research Directions and Emerging Avenues for Ethyl 5 Benzyloxy 3 Oxopentanoate

Development of Novel Catalytic Systems for Efficient Synthesis and Derivatization

The synthesis and subsequent chemical modifications of Ethyl 5-(benzyloxy)-3-oxopentanoate are frequently dependent on catalytic methodologies. Future research is progressively aiming to create catalytic systems that are more efficient, selective, and sustainable.

A significant area of advancement lies in the application of organocatalysis . The use of small organic molecules as catalysts has gained substantial traction, and the asymmetric functionalization of β-keto esters is a well-explored domain within this field. acs.org For instance, cinchona-derived organocatalysts have been successfully employed in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios. mdpi.com Future investigations could adapt these organocatalytic strategies for the specific derivatization of this compound, enabling the synthesis of chiral molecules with high stereocontrol.

The development of hybrid catalytic systems also presents a promising frontier. Researchers have reported on a synergistic system of palladium and ruthenium complexes for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters. nih.govresearchgate.net This dual-catalyst approach allows for high regio-, diastereo-, and enantioselectivity under nearly neutral conditions, which prevents the racemization of the product. nih.govresearchgate.net Applying such hybrid systems to this compound could unlock new pathways for creating complex stereochemical architectures.

Furthermore, the use of environmentally benign catalysts is a growing trend. Boric acid, for example, has been effectively used for the transesterification of ethyl acetoacetate (B1235776) with various alcohols. rsc.org Similarly, natural clays (B1170129) like Montmorillonite K-10 are being explored as low-cost and non-corrosive acidic catalysts for such transformations. rsc.org Research into these types of green catalysts for the synthesis and derivatization of this compound could lead to more sustainable and economical chemical processes.

| Catalyst Type | Potential Advantages for this compound | Research Focus |

| Organocatalysts | High enantioselectivity, metal-free, mild reaction conditions. | Asymmetric derivatization to produce chiral building blocks. acs.orgmdpi.com |

| Hybrid Catalytic Systems | High regio-, diastereo-, and enantioselectivity, neutral reaction conditions. | Stereodivergent synthesis of complex molecules. nih.govresearchgate.net |

| Environmentally Benign Catalysts | Low cost, non-corrosive, sustainable. | Green synthesis and transesterification reactions. rsc.org |

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry provides several benefits over conventional batch processing, such as improved safety, superior heat and mass transfer, enhanced reproducibility, and the potential for streamlined automation and scalability. The incorporation of this compound synthesis and derivatization into continuous flow systems represents a major direction for future research.

Flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For example, a flow process for the synthesis of β-keto esters using ethyl diazoacetate and aldehydes has been developed, catalyzed by BF3·OEt2. nih.gov This method allows for the efficient in-flow production of β-keto esters, which can then be directly used in subsequent reactions to create more complex molecules like substituted pyrimidines. nih.gov A patent has also been filed for a continuous flow synthesis method of ketoesters, highlighting the industrial interest in this technology. google.com

Future research could concentrate on creating a multi-step continuous flow system that begins with basic precursors and directly yields this compound. This could entail the integration of multiple reaction steps within a single, uninterrupted process. Furthermore, the derivatization of this compound, such as its conversion into 1,4-disubstituted 1,2,3-triazoles, has been demonstrated in a multi-step flow protocol. rsc.org This approach enables the on-demand synthesis of a diverse range of downstream products, offering greater flexibility and efficiency in chemical production.

| Feature of Flow Chemistry | Application to this compound | Potential Benefits |

| Precise Reaction Control | Management of reaction temperature and residence time. | Minimized byproduct formation and improved yields. nih.gov |

| Automation and Scalability | Seamless transition from laboratory to industrial production. | Increased efficiency and cost-effectiveness. google.com |

| Multi-step Synthesis | Integration of sequential reactions into a single flow process. | Streamlined workflow and reduced waste. rsc.org |

Exploration of Unconventional Reaction Pathways and Tandem Processes

While the traditional reactions of β-keto esters are well-documented, future research is poised to investigate more unconventional reaction pathways for this compound. This includes the creation of novel tandem or cascade reactions that can efficiently generate molecular complexity from this adaptable starting material.

A particularly promising area is the use of photoredox catalysis . Under visible-light irradiation, a photocatalyst like fac-Ir(ppy)3 can generate radical intermediates from aromatic β-ketoesters. nih.gov This allows for reactions such as pinacol (B44631) coupling and benzannulation to produce highly substituted molecules under mild conditions. nih.gov Similarly, photoredox catalysis has been used for the intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters and the asymmetric radical cyclization of unactivated alkene-substituted β-ketoesters. rsc.orgacs.org A dual photoredox and nickel catalysis system has also been developed for the asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides, leading to densely substituted heterocyclic compounds. nih.govacs.org

Tandem reactions , which involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates, offer another exciting avenue. For instance, a one-pot biosynthesis of α-substituted β-ketoesters has been achieved through a tandem Knoevenagel condensation-reduction reaction using a single enzyme. acs.org This biocatalytic approach proceeds in an aqueous phase at room temperature with high yield and selectivity. acs.org Tandem conjugate addition-Dieckmann condensation reactions have also been used to create six-membered cyclic β-keto esters. acs.org

| Reaction Type | Description | Potential Application for this compound |

| Photoredox Catalysis | Utilizes light and a photocatalyst to generate radical intermediates for novel bond formations. nih.govrsc.orgacs.orgnih.govacs.org | Access to unique cyclization and cycloaddition products. |

| Tandem/Cascade Reactions | Multiple bond-forming events occur in a single pot, increasing molecular complexity efficiently. acs.orgacs.org | Rapid synthesis of complex cyclic and heterocyclic systems. |

Design of Next-Generation Multifunctional Molecules with Tailored Reactivity

The inherent functionality of this compound makes it an excellent scaffold for designing next-generation multifunctional molecules. By strategically modifying its structure, researchers can create novel compounds with customized reactivity and properties for specific applications.

One research direction is the design of β-keto esters with biological activity . A recent study proposed the design of β-keto esters as antibacterial compounds, based on the structure of a bacterial quorum-sensing autoinducer. mdpi.comnih.govresearchgate.net The synthesized analogues were evaluated for their antibacterial activity against several pathogenic bacteria, with some compounds showing promising results. mdpi.comnih.govresearchgate.net This suggests that this compound could serve as a starting point for developing new antibacterial agents.

Another avenue is the use of this compound as a versatile building block in the synthesis of complex molecules . Its structure is a common motif in numerous natural products and biologically active compounds. mdpi.com For example, vanillin, a biosourced building block, has been used in reactions with ethyl-3-oxobutanoate to create complex heterocycles. frontiersin.org The principles of using "superarmed" and "superdisarmed" building blocks in oligosaccharide synthesis could also be conceptually applied to the strategic use of this compound in complex synthetic sequences. nih.gov

Furthermore, the palladium-catalyzed reactions of allylic esters of β-keto esters have opened up new synthetic methodologies that are not achievable through conventional methods. nih.gov These reactions proceed via palladium enolates and can lead to a variety of products through transformations like aldol (B89426) condensation and Michael addition. nih.gov

| Application Area | Design Strategy | Potential Outcome |

| Medicinal Chemistry | Design of analogues based on known bioactive molecules. mdpi.comnih.govresearchgate.net | Development of new therapeutic agents with antibacterial properties. |

| Natural Product Synthesis | Utilization as a key precursor in multi-step syntheses. mdpi.comfrontiersin.org | Efficient and stereocontrolled synthesis of complex natural products and their analogues. |

| Methodology Development | Exploration of novel palladium-catalyzed transformations. nih.gov | Creation of new carbon-carbon and carbon-heteroatom bond-forming reactions. |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 5-(benzyloxy)-3-oxopentanoate, and how can intermediates be characterized?

- Answer : The synthesis involves protecting group strategies and β-keto ester formation. For example, sodium p-toluenesulfinate adducts to acrylic acid or acrylonitrile (as shown in sulfonyl analogs) can be modified via magnesium salt-mediated coupling (Masamune’s procedure) or Blaise reaction with bromoacetate derivatives . Key intermediates are purified via flash chromatography and crystallized from n-hexane. Characterization relies on NMR: observe diagnostic peaks like the benzyloxy proton (δ ~5.1 ppm, singlet) and the β-keto carbonyl (δ ~201 ppm in ¹³C NMR) .

Q. How should researchers resolve contradictions in NMR data for structurally similar β-keto esters?

- Answer : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, the ethyl ester group (δ ~1.2–1.4 ppm, triplet) and benzyloxy protons (δ ~5.1 ppm) may overlap with other signals. Compare coupling constants (e.g., J = 7–8 Hz for ethyl quartet) and DEPT-135 to distinguish CH₂/CH₃ groups .

Q. What purification methods are optimal for isolating this compound?

- Answer : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) effectively separates polar impurities. Final crystallization from n-hexane or diethyl ether ensures high purity (>95%). Monitor fractions via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of this compound in annulation reactions?

- Answer : The benzyloxy group acts as a steric and electronic modulator. In Nazarov-type cyclizations, deprotection (e.g., hydrogenolysis) generates reactive enolates, enabling [4+3] or [5+2] annulations. Compare with sulfonyl analogs, where the electron-withdrawing group stabilizes intermediates but reduces nucleophilicity .

Q. What strategies mitigate ester hydrolysis during multi-step syntheses involving this compound?

- Answer : Use mild conditions: avoid strong acids/bases, and employ orthogonal protection (e.g., tert-butyl esters for carboxylic acids). Anhydrous solvents (THF, DCM) and low temperatures (0–5°C) minimize hydrolysis. Monitor via IR (C=O stretch at ~1740 cm⁻¹) .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

- Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Compare activation energies for acid- vs. base-catalyzed mechanisms. Experimental validation via pH-rate profiling (e.g., HPLC monitoring at λ = 210–280 nm) confirms computational predictions .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

- Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 0–6°C to prevent degradation. In case of exposure, rinse skin/eyes with water for 15+ minutes. Avoid inhalation by working in a fume hood .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.